molecular formula C18H13ClN4OS B3465967 N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide

N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B3465967
M. Wt: 368.8 g/mol
InChI Key: OIKBKPMWVRBXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide, commonly known as CTZ, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of CTZ involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of cell cycle progression and ultimately induces apoptosis in cancer cells. CTZ has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that CTZ can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, CTZ has been shown to have antimicrobial and antifungal activity against a variety of microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTZ in scientific research is its ability to selectively target cancer cells and induce apoptosis. It also has a wide range of potential applications due to its antimicrobial, antifungal, and anti-inflammatory properties. However, the use of CTZ in lab experiments is limited by its solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research involving CTZ. One area of interest is the development of new anti-cancer drugs based on the structure of CTZ. Another potential direction is the study of CTZ's mechanism of action in more detail, which could lead to the discovery of new targets for cancer therapy. Additionally, the antimicrobial and antifungal properties of CTZ could be further investigated for the development of new antibiotics.

Scientific Research Applications

CTZ has been used in various scientific research studies due to its ability to selectively inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use as an anti-inflammatory and anti-tumor agent. Additionally, CTZ has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c19-12-5-7-13(8-6-12)21-17(24)9-23-16-4-2-1-3-14(16)22-18(23)15-10-25-11-20-15/h1-8,10-11H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKBKPMWVRBXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide
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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide
Reactant of Route 6
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N-(4-chlorophenyl)-2-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.